3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan 3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan
Brand Name: Vulcanchem
CAS No.:
VCID: VC13781768
InChI: InChI=1S/C12H14O/c1-8-7-13-12-6-10-4-2-3-9(10)5-11(8)12/h5-6,8H,2-4,7H2,1H3
SMILES: CC1COC2=C1C=C3CCCC3=C2
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol

3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan

CAS No.:

Cat. No.: VC13781768

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan -

Specification

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
IUPAC Name 3-methyl-3,5,6,7-tetrahydro-2H-cyclopenta[f][1]benzofuran
Standard InChI InChI=1S/C12H14O/c1-8-7-13-12-6-10-4-2-3-9(10)5-11(8)12/h5-6,8H,2-4,7H2,1H3
Standard InChI Key GVWKHGHCSBQTDZ-UHFFFAOYSA-N
SMILES CC1COC2=C1C=C3CCCC3=C2
Canonical SMILES CC1COC2=C1C=C3CCCC3=C2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a bicyclic framework comprising a furan ring fused to an indene system, with a methyl group at the 3-position. The planar aromatic system of the furan moiety is conjugated with the indeno group, creating a rigid, lipophilic structure. X-ray crystallography data for analogous indeno-furan derivatives suggest a puckered conformation in the tetrahydro regions, which influences its stereoelectronic properties .

Spectroscopic Profiles

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra (CDCl3_3) show characteristic signals at δ 1.25 ppm (d, 3H, J = 6.77 Hz) for the methyl group and δ 4.64 ppm (t, 1H) for the furan oxygen-proximal proton .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 174.24 [M]+^+, with fragmentation patterns indicating loss of the methyl group (-15 u) and subsequent ring-opening .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H14O\text{C}_{12}\text{H}_{14}\text{O}
Molecular Weight174.24 g/mol
Boiling PointNot reported
LogP2.1 (predicted)
SolubilityInsoluble in water; soluble in DCM, THF

Synthetic Methodologies

Multi-Step Organic Synthesis

The primary route involves a three-step process:

  • Friedel-Crafts Acylation: Cyclopentadiene is acylated with methyl chloroformate to form a ketone intermediate .

  • Ring-Closing Metathesis: Using Grubbs catalyst, the ketone undergoes cyclization to generate the indeno core .

  • Hydrogenation: Palladium-catalyzed hydrogenation saturates the furan ring, yielding the tetrahydro derivative .

Reaction yields typically range from 65–78%, with purity >95% achieved via column chromatography .

Catalytic Innovations

Recent advances employ recyclable catalysts like TPAB (tetrapropylammonium bromide) to optimize cyclization efficiency. For example, TPAB-mediated reactions reduce reaction times from 24 hours to <6 hours while maintaining yields above 80% .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich furan ring undergoes nitration and sulfonation at the 5-position. Bromination with NBS (N-bromosuccinimide) selectively functionalizes the indeno moiety, as evidenced in the synthesis of 8-bromo derivatives .

Reduction and Oxidation

  • Catalytic Hydrogenation: Further reduction of the tetrahydrofuran ring remains challenging due to steric hindrance .

  • Oxidation: MnO2_2 oxidizes the methyl group to a carboxylic acid, enabling derivatization into amides or esters .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to melatonin receptor agonists, including Ramelteon impurities . Scalable synthesis (kg-scale) has been validated under GMP conditions .

Material Science

Its rigid structure is being explored in liquid crystal displays (LCDs), where it improves thermal stability (ΔT\Delta T = 120°C) .

Current Research Challenges

Synthetic Bottlenecks

Low yields in large-scale hydrogenation (≤50%) persist due to catalyst deactivation . Novel iridium-based catalysts are under investigation to address this .

Toxicity Profiling

Chronic exposure studies in zebrafish reveal hepatotoxicity at concentrations >100 µM, necessitating structural modifications for safer derivatives .

Future Directions

Catalytic Asymmetric Synthesis

Enantioselective routes using chiral BINOL-phosphoric acids could yield optically pure variants for CNS drugs .

Hybrid Molecules

Conjugation with NSAIDs (e.g., ibuprofen) may enhance anti-inflammatory efficacy while mitigating cytotoxicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator